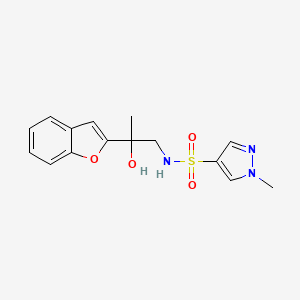

![molecular formula C26H27NO4 B2746524 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid CAS No. 1092172-31-0](/img/structure/B2746524.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

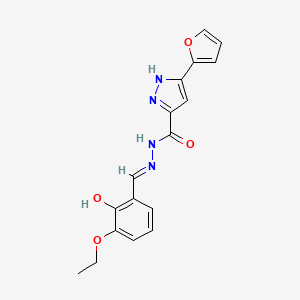

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the adamantane and fluorene groups. The adamantane group is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring .Scientific Research Applications

Peptide Synthesis

The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. Isolated as crystalline solids, Fmoc amino acid derivatives are stable at room temperature and exhibit a long shelf-life. They serve as coupling agents during peptide assembly, facilitating the creation of custom peptides for biological research and drug development .

Drug Delivery Systems

Due to its adamantane core, this compound could be explored as a building block for drug delivery systems. Researchers might investigate its ability to encapsulate and release therapeutic agents efficiently. The fluorenyl group could potentially enhance cellular uptake or improve drug stability .

Materials Science

The unique combination of adamantane and fluorenyl moieties makes this compound interesting for materials science. It could be incorporated into polymers, coatings, or nanomaterials to impart specific properties. For instance, it might enhance mechanical strength, UV stability, or fluorescence .

Organic Electronics

Fluorene-based compounds have been studied for their semiconducting properties. Researchers could explore whether this compound exhibits charge transport behavior suitable for organic electronic devices, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .

Photodynamic Therapy (PDT)

The fluorenyl group’s photophysical properties could be harnessed for PDT. By attaching photosensitizers to the compound, researchers might develop targeted therapies for cancer or other diseases. Upon light activation, the compound could generate reactive oxygen species, leading to cell death .

Chemical Biology

Investigating the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) could reveal insights into cellular processes. Its unique structure may allow specific binding to certain targets, making it a valuable tool for chemical biology studies .

Mechanism of Action

Target of Action

The primary targets of the compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO4/c28-24(29)26(17-10-15-9-16(12-17)13-18(26)11-15)27-25(30)31-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBURZOWRTXGQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2746445.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2746455.png)

![7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2746460.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2746463.png)